molecular formula C8H11BO3 B151596 (4-(1-Hydroxyethyl)phenyl)boronic acid CAS No. 518336-20-4

(4-(1-Hydroxyethyl)phenyl)boronic acid

Cat. No.: B151596
CAS No.: 518336-20-4
M. Wt: 165.98 g/mol
InChI Key: QORATNLZEOZUPG-UHFFFAOYSA-N
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Description

(4-(1-Hydroxyethyl)phenyl)boronic acid is an organoboron compound with the molecular formula C8H11BO3 It is characterized by a phenyl ring substituted with a boronic acid group and a hydroxyethyl group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

(4-(1-Hydroxyethyl)phenyl)boronic acid can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and a boronic acid. The reaction typically requires a base, such as potassium carbonate, and a solvent like ethanol or water .

Another method involves the direct borylation of aromatic compounds using diboron reagents. This process can be catalyzed by transition metals such as nickel or palladium, and it often requires ligands to stabilize the catalytic species .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(4-(1-Hydroxyethyl)phenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phenols, while reduction can produce boronate esters .

Scientific Research Applications

(4-(1-Hydroxyethyl)phenyl)boronic acid has diverse applications in scientific research:

Comparison with Similar Compounds

Properties

IUPAC Name

[4-(1-hydroxyethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BO3/c1-6(10)7-2-4-8(5-3-7)9(11)12/h2-6,10-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QORATNLZEOZUPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(C)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40431814
Record name (4-(1-Hydroxyethyl)phenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40431814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

518336-20-4
Record name (4-(1-Hydroxyethyl)phenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40431814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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